5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
CAS No.: 2640881-94-1
Cat. No.: VC11885154
Molecular Formula: C14H17FN4O2
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640881-94-1 |
|---|---|
| Molecular Formula | C14H17FN4O2 |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | 5-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C14H17FN4O2/c1-10-17-14(21-18-10)8-19-5-4-11(7-19)9-20-13-3-2-12(15)6-16-13/h2-3,6,11H,4-5,7-9H2,1H3 |
| Standard InChI Key | WBSMLKLNKNXMOY-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F |
| Canonical SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three key components:
-
Pyridine Ring: Substituted with fluorine at position 5 and a methoxy group at position 2. The fluorine enhances electronegativity and metabolic stability, while the methoxy group influences lipophilicity .
-
Pyrrolidine Scaffold: A five-membered saturated ring connected to the pyridine via an ether linkage. The pyrrolidine’s conformational flexibility may facilitate receptor interactions .
-
1,2,4-Oxadiazole Moiety: A heterocycle with a methyl group at position 3. Oxadiazoles are bioisosteres for ester and amide groups, improving metabolic resistance and binding affinity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | 5-[[3-[(5-Fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
| SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F |
| InChI Key | WBSMLKLNKNXMOY-UHFFFAOYSA-N |
Synthesis Pathways
Retrosynthetic Analysis
The synthesis involves modular assembly of the three subunits:
-
Pyridine-Pyrrolidine Linkage:
-
Oxadiazole Formation:
-
Pyrrolidine-Oxadiazole Coupling:
-
Alkylation of pyrrolidine using a bromomethyl-oxadiazole precursor.
-
Optimized Protocol (Hypothetical)
-
Step 1: React 5-fluoro-2-hydroxypyridine with (pyrrolidin-3-yl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Step 2: Synthesize 3-methyl-1,2,4-oxadiazole-5-carbaldehyde via cyclization of N-hydroxyacetamidine with acetyl chloride .
-
Step 3: Perform reductive amination between the pyrrolidine intermediate and oxadiazole aldehyde using sodium triacetoxyborohydride.
Yield: ~40–60% (estimated from analogous reactions) .
| Compound Class | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridines | RSV Fusion Protein | 0.15 µM | |
| 1,2,4-Oxadiazole Derivatives | PPAR-γ | 1.2 nM | |
| Fluorinated Pyrrolidines | α-Glucosidase | 8.4 µM |
Analytical Characterization
Spectroscopic Data
-
NMR:
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume